molecular formula C6H6Br2N2 B2622711 (2,4-Dibromophenyl)hydrazine CAS No. 57279-78-4

(2,4-Dibromophenyl)hydrazine

Cat. No.: B2622711
CAS No.: 57279-78-4
M. Wt: 265.936
InChI Key: IEJSVSLXZNRULR-UHFFFAOYSA-N
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Description

(2,4-Dibromophenyl)hydrazine is an organic compound with the molecular formula C6H6Br2N2 and an average mass of 265.94 g/mol . This brominated phenylhydrazine derivative serves as a versatile building block in organic synthesis and is particularly valuable as a key intermediate in the preparation of more complex chemical entities, including potential pharmaceutical candidates . The compound is structurally characterized by a hydrazine group attached to a phenyl ring that is substituted with bromine atoms at the 2 and 4 positions. This structure makes it a useful precursor for synthesizing various heterocycles and functionalized molecules. Related phenylhydrazine compounds are known to undergo condensation reactions with carbonyl groups, a fundamental reaction used in the identification and synthesis of aldehydes and ketones . As a solid compound, it should be stored in a cool, dry place. Researchers should handle this compound with appropriate safety precautions. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dibromophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSVSLXZNRULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reactivity and Mechanistic Pathways of 2,4 Dibromophenyl Hydrazine

Nucleophilic Properties of the Hydrazine (B178648) Moiety

The hydrazine functional group, -NHNH₂, is characterized by the presence of lone pairs of electrons on both nitrogen atoms, rendering it nucleophilic. However, in aryl hydrazines such as (2,4-Dibromophenyl)hydrazine, the nitrogen atom directly attached to the aromatic ring (Nα) is less nucleophilic due to the delocalization of its lone pair into the phenyl ring's π-system. Consequently, the terminal nitrogen atom (Nβ) is the primary site of nucleophilic attack.

The nucleophilic addition of this compound to an electrophilic center, such as a carbonyl carbon, is the initial step in many of its characteristic reactions. The kinetics of this addition are governed by the activation energy required to form the transition state, while the thermodynamics relate to the relative stability of the reactants and products.

Table 1: Illustrative Kinetic Parameters for Nucleophilic Addition of Substituted Hydrazines to a Generic Aldehyde Note: This table provides hypothetical, illustrative data based on established chemical principles to demonstrate the effect of substituents on reactivity.

Hydrazine DerivativeRelative Rate Constant (krel)Equilibrium Constant (Keq)
Phenylhydrazine (B124118)1.0Moderate
(4-Nitrophenyl)hydrazine0.2High
This compound0.4High

The two bromine atoms on the phenyl ring of this compound profoundly influence the nucleophilicity of the hydrazine moiety. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the phenyl ring and, by extension, on the Nα nitrogen atom. This inductive pull also deactivates the Nβ nitrogen, making it a weaker nucleophile compared to the Nβ in unsubstituted phenylhydrazine.

While halogens also possess a lone pair that can be donated into the aromatic ring via a resonance effect (+R effect), this effect is generally weaker than the inductive effect for bromine. The placement of bromine atoms at the ortho (position 2) and para (position 4) positions is particularly effective at withdrawing electron density from the hydrazine group. This reduced nucleophilicity means that this compound reacts more slowly in nucleophilic addition reactions than phenylhydrazine itself. However, the resulting hydrazone adducts often exhibit enhanced stability.

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction is a type of nucleophilic addition-elimination and is a reliable method for forming a carbon-nitrogen double bond (C=N). numberanalytics.com

The rate-limiting step of hydrazone formation can vary depending on the reaction pH. nih.gov At neutral pH, the breakdown of the tetrahedral intermediate to eliminate water is often the slowest step. nih.gov The kinetics are influenced by the steric and electronic properties of both the carbonyl compound and the hydrazine. Electron-withdrawing groups on the phenylhydrazine, like the dibromo substituents, slow down the initial nucleophilic attack but can facilitate the dehydration step.

Table 2: Products from the Condensation of this compound with Carbonyl Compounds

Carbonyl ReactantProduct NameProduct Structure
BenzaldehydeBenzaldehyde (2,4-dibromophenyl)hydrazoneC₆H₅-CH=N-NH-C₆H₃Br₂
AcetoneAcetone (2,4-dibromophenyl)hydrazone(CH₃)₂C=N-NH-C₆H₃Br₂

Acid-Catalyzed Mechanism: Hydrazone formation is most commonly and efficiently carried out under mild acidic conditions. numberanalytics.com The acid catalyst (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic this compound. The acid also facilitates the final step by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (-OH₂⁺), which is readily eliminated as water. A delicate pH balance is crucial; if the solution is too acidic, the hydrazine itself will be protonated, rendering it non-nucleophilic and halting the reaction.

Base-Catalyzed Mechanism: While less common for simple hydrazone synthesis, the reaction can also be influenced by base. In strongly basic conditions, such as those used in the Wolff-Kishner reduction, a base can deprotonate the N-H of the hydrazine. pressbooks.publibretexts.org This generates a hydrazide anion, which is a much more powerful nucleophile and can attack the carbonyl carbon. The reaction then proceeds to form a hydrazone anion intermediate. libretexts.orglibretexts.org

The choice of solvent can significantly impact the rate and outcome of hydrazone formation. The reaction involves both neutral species and polar, charged intermediates, so solvent polarity plays a key role.

Polar Protic Solvents (e.g., Ethanol (B145695), Methanol, Acetic Acid): These are the most common solvents for hydrazone synthesis. nih.gov They can solvate charged intermediates, and their ability to act as proton donors and acceptors can facilitate the necessary proton transfer steps in the mechanism, particularly the dehydration of the carbinolamine intermediate. Glacial acetic acid is often used as both a solvent and a catalyst. nih.gov

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can also be used. Studies on analogous nucleophilic substitution reactions involving hydrazines have shown that solvents like DMSO and acetonitrile (B52724) can influence which step of the mechanism is rate-determining. ccsenet.org

Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor solvents for this reaction as they cannot effectively stabilize the polar transition states and charged intermediates, leading to much slower reaction rates.

Table 3: General Solvent Effects on Hydrazone Formation

Solvent ClassEffect on Reaction RateReasoning
Polar ProticGenerally FastStabilizes intermediates; facilitates proton transfer.
Polar AproticModerate to FastStabilizes polar transition states.
NonpolarVery SlowPoor stabilization of polar intermediates.

in Cyclization Reactions for Heterocyclic Scaffolds

This compound is a versatile reagent in heterocyclic chemistry, primarily utilized in condensation reactions that lead to the formation of stable, five-membered aromatic rings. Its reactivity is centered around the nucleophilic character of its two nitrogen atoms, which readily react with electrophilic carbon centers, such as those in carbonyl compounds, to initiate cyclization cascades. The presence of two bromine atoms on the phenyl ring influences the electronic properties of the hydrazine, affecting reaction rates and the stability of intermediates, while also providing sites for further synthetic modifications.

Synthesis of Pyrazole (B372694) Derivatives: Cyclocondensation Pathways

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, is a prominent application of this compound. The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction with a 1,3-dicarbonyl compound. name-reaction.comorganic-chemistry.orgnih.gov

The reaction of this compound with 1,3-diketones or their synthetic equivalents provides a direct route to 1-(2,4-Dibromophenyl)pyrazole derivatives. This reaction is typically carried out in an acidic or sometimes neutral medium, with the choice of solvent and catalyst influencing reaction times and yields. nih.govorganic-chemistry.org The general scheme involves the condensation of the hydrazine with the two carbonyl groups of the diketone, followed by dehydration to yield the aromatic pyrazole ring. A variety of 1,3-dicarbonyl compounds can be employed, leading to a diverse range of substituted pyrazoles.

For instance, the reaction with an unsymmetrical 1,3-diketone can potentially lead to two regioisomeric pyrazole products, although one isomer is often favored depending on the reaction conditions and the steric and electronic nature of the substituents on the diketone. nih.govresearchgate.net

Table 1: Synthesis of Pyrazoles from this compound and 1,3-Diketones

1,3-Diketone Reactant Resulting Pyrazole Product Typical Conditions
Acetylacetone 1-(2,4-Dibromophenyl)-3,5-dimethyl-1H-pyrazole Acetic Acid, Reflux
Benzoylacetone 1-(2,4-Dibromophenyl)-3-methyl-5-phenyl-1H-pyrazole & 1-(2,4-Dibromophenyl)-5-methyl-3-phenyl-1H-pyrazole Ethanol, Acid catalyst
Dibenzoylmethane 1-(2,4-Dibromophenyl)-3,5-diphenyl-1H-pyrazole Acetic Acid, Reflux

This table presents illustrative examples based on established pyrazole synthesis methodologies.

The mechanism of pyrazole formation from this compound and a 1,3-diketone is a multi-step process. researchgate.net It begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the diketone. The more nucleophilic terminal -NH2 group is generally considered the initial site of reaction. researchgate.net

This initial attack forms a carbinolamine intermediate, which quickly dehydrates to a hydrazone. Following this, two pathways are generally proposed:

The second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered cyclic intermediate, often a 5-hydroxy-2-pyrazoline. researchgate.net This intermediate is then stabilized by the elimination of a water molecule, leading to the formation of the aromatic pyrazole ring. name-reaction.com

Alternatively, the initial hydrazone may exist in equilibrium with its enamine tautomer. Tautomerization followed by cyclization and dehydration yields the final pyrazole product.

The reaction is often catalyzed by acid, which protonates the carbonyl groups, increasing their electrophilicity and facilitating the initial nucleophilic attack. name-reaction.com The stability of the intermediates, such as the carbinolamine and the subsequent cyclic adducts, plays a crucial role in determining the reaction pathway and the regiochemical outcome in the case of unsymmetrical diketones. researchgate.net Semi-empirical calculations have been used to rationalize the observed product distributions by examining the stability of the various possible intermediates and transition states. researchgate.net

Formation of 1,2,4-Triazole (B32235) Derivatives

This compound also serves as a key starting material for the synthesis of 1,2,4-triazoles, which are five-membered heterocycles containing three nitrogen atoms. These syntheses often proceed via thiosemicarbazide (B42300) intermediates.

A common pathway to 1,2,4-triazole-3-thiones involves the preparation of a substituted thiosemicarbazide, followed by cyclization. nih.gov this compound can be reacted with various isothiocyanates to yield 4-substituted-1-(2,4-dibromophenyl)thiosemicarbazides.

These thiosemicarbazide precursors are then cyclized, typically under basic conditions (e.g., using sodium hydroxide (B78521) or sodium ethoxide), to afford the corresponding 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govmdpi.com The general reaction involves an intramolecular nucleophilic attack of a nitrogen atom on the thiocarbonyl carbon, followed by the elimination of a small molecule, such as water or hydrogen sulfide, depending on the exact pathway which is influenced by the substituents and reaction conditions.

Another related method is the Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide, or the Einhorn–Brunner reaction, which condenses a hydrazine with a diacylamine. researchgate.netscispace.com These methods can also be adapted for the synthesis of 1,2,4-triazoles from this compound-derived precursors.

Table 2: Synthesis of 1,2,4-Triazoles from this compound Precursors

Precursor Reagent Resulting Triazole Product Typical Conditions
1-Benzoyl-4-(2,4-dibromophenyl)thiosemicarbazide NaOH (aq) 4-(2,4-Dibromophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Ethanol, Reflux
This compound Formamide (B127407) 1-(2,4-Dibromophenyl)-1H-1,2,4-triazole Microwave irradiation

This table illustrates synthetic routes based on established triazole formation reactions. scispace.comorganic-chemistry.org

The resulting 1,2,4-triazole derivatives, particularly those with substituent groups capable of proton migration, can exist as a mixture of tautomers. For the 1,2,4-triazole-3-thiones synthesized from thiosemicarbazide precursors, a significant tautomeric equilibrium exists between the thione form (C=S) and the thiol form (C-SH). mdpi.com

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the triazole ring. Spectroscopic methods, such as NMR and IR, are commonly used to study this phenomenon. In addition to the thione-thiol tautomerism, the 1,2,4-triazole ring itself can exhibit tautomerism, with the proton on the nitrogen atoms migrating between the N1, N2, and N4 positions. researchgate.net For 1-substituted triazoles like those derived from this compound, the equilibrium is typically between the 1H and 2H forms, although the 1H tautomer is generally more stable. researchgate.net The presence and interplay of these tautomeric forms are critical considerations in the characterization and subsequent reactivity of the synthesized triazole compounds.

Derivatization towards Quinazolinone Systems via Nucleophilic Attack

The synthesis of quinazolinone derivatives from this compound involves its role as a potent nucleophile. The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety initiates a nucleophilic attack on a suitable electrophilic carbon, typically a carbonyl group within a precursor molecule. For instance, in reactions with anthranilic acid derivatives, the hydrazine nitrogen attacks the carboxylic acid or ester functionality, leading to the formation of a hydrazide intermediate. Subsequent intramolecular cyclization, often facilitated by dehydrating agents or heat, results in the formation of the quinazolinone ring system. The bromine substituents on the phenyl ring of the hydrazine moiety significantly influence the reactivity and the electronic properties of the resulting quinazolinone, which can be a key feature in the design of molecules with specific biological activities. nih.gov

While direct synthesis is common, quinazolinone systems can also be accessed through ring-opening and recyclization pathways. In certain instances, a pre-existing heterocyclic ring can be opened by nucleophilic attack from this compound. For example, a lactone or a similar cyclic ester can undergo ring opening to form a linear intermediate containing both the hydrazide and a reactive functional group. This intermediate can then undergo an intramolecular cyclization, or recyclization, to form the desired quinazolinone ring. The regioselectivity of the initial ring-opening and the subsequent cyclization are crucial steps that determine the final structure of the product. These mechanisms offer alternative synthetic routes to quinazolinones that may not be accessible through direct condensation reactions. Recent research has also explored hydrazine-catalyzed ring-opening metathesis polymerization (ROMP) of strained cyclic olefins like cyclobutenes, showcasing the versatility of hydrazines in initiating complex chemical transformations. chemrxiv.orgnih.govchemrxiv.org

Exploration of Other Nitrogen-Containing Heterocycles

The utility of this compound extends beyond quinazolinones to the synthesis of a diverse array of other nitrogen-containing heterocycles. frontiersin.org Its bifunctional nature, possessing both nucleophilic and potentially electrophilic (after diazotization) sites, makes it a versatile building block in heterocyclic chemistry. For instance, it is a key precursor in the Fischer indole (B1671886) synthesis, where it reacts with ketones or aldehydes to form phenylhydrazones, which then rearrange under acidic conditions to produce indole derivatives. The bromine atoms on the phenyl ring would be incorporated into the final indole structure, offering sites for further functionalization.

Furthermore, this compound can be used to synthesize pyrazoles, pyrazolines, and other related five-membered heterocycles through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. ki.se The reaction conditions can be tailored to control the regioselectivity of the cyclization. The resulting brominated pyrazole derivatives are of interest in medicinal chemistry and materials science. The synthesis of various nitrogen-containing heterocycles often leverages the reactivity of the hydrazine moiety to form new carbon-nitrogen and nitrogen-nitrogen bonds, leading to the construction of complex molecular architectures. researchgate.netmdpi.comrsc.org

Rearrangement Reactions Involving Hydrazidic Systems (e.g., Smiles Rearrangement Analogs)

Hydrazidic systems derived from this compound can potentially undergo rearrangement reactions analogous to the Smiles rearrangement. The classical Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aromatic ring. In a hypothetical scenario involving a derivative of this compound, a suitably positioned nucleophile within the same molecule could attack one of the brominated carbon atoms of the phenyl ring, leading to the displacement of the other bromo substituent or the hydrazinyl group itself, if activated.

While specific examples involving this compound in Smiles-type rearrangements are not extensively documented in readily available literature, the principles of such rearrangements could be applied. For a Smiles-like rearrangement to occur, the phenyl ring would need to be further activated by electron-withdrawing groups, and a tethered nucleophile would need to be present in a sterically favorable position. Research into radical-mediated Smiles rearrangements has shown the potential for such transformations in constructing complex heterocyclic systems. rsc.org

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidative and reductive transformations, leading to a variety of products. Oxidation of the hydrazine moiety can lead to the formation of diazonium salts, which are versatile intermediates in organic synthesis. These salts can be used in Sandmeyer-type reactions to introduce a variety of functional groups onto the aromatic ring, or they can act as electrophiles in coupling reactions. The oxidation can be achieved using various oxidizing agents. For instance, oxidation of dihydrofuran derivatives with DDQ followed by treatment with hydrazine hydrate (B1144303) has been used to synthesize pyridazine (B1198779) derivatives. researchgate.net

Conversely, the hydrazine group itself can act as a reducing agent. organicchemistrydata.org Hydrazine and its derivatives are known to reduce certain functional groups, often with the evolution of nitrogen gas. organicchemistrydata.orgorganic-chemistry.org In the context of this compound, its reductive potential would be influenced by the electronic effects of the bromine substituents. Furthermore, the nitro groups on a dinitrophenylhydrazine derivative can be reduced to amino groups, opening up further avenues for derivatization. The selective reduction of one functional group in the presence of others is a key challenge and a powerful tool in the synthesis of complex molecules. For example, halogenated nitroarenes can be selectively reduced to the corresponding anilines using hydrazine hydrate in the presence of a palladium catalyst. organic-chemistry.org

Transformation Reagents/Conditions Product Type Reference
OxidationDDQ, Hydrazine HydratePyridazine derivatives researchgate.net
ReductionHydrazine Hydrate, Pd/CHalogenated anilines organic-chemistry.org

Cross-Coupling Methodologies for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, and these methodologies can be applied to this compound. rsc.org For instance, the Buchwald-Hartwig amination allows for the coupling of amines and aryl halides. In this context, this compound could potentially be coupled with other aryl or heteroaryl halides to generate more complex diarylhydrazine structures.

Conversely, the bromine atoms on the phenyl ring of this compound can serve as handles for cross-coupling reactions. nih.gov This allows for the introduction of various nitrogen-containing substituents onto the aromatic ring. The development of efficient ligands has been crucial in overcoming the challenges associated with using hydrazine in these reactions, as it can also act as a reducing agent and potentially poison the catalyst. acs.org Recent advancements have led to the development of palladium-catalyzed methods for the direct coupling of hydrazine with aryl halides to form aryl hydrazines. nih.govacs.org These methods often employ specialized ligands to achieve high yields and selectivity. researchgate.net The mechanistic understanding of these reactions, including the role of catalyst resting states and the rate-determining steps, is an active area of research. nih.govescholarship.org

Reaction Type Catalyst/Ligand System Reactants Product Reference
Pd-catalyzed C-N couplingPd catalyst, specialized ligandsHydrazine and (hetero)aryl chlorides/bromidesAryl hydrazines nih.govresearchgate.net
Buchwald-Hartwig AminationPd catalyst, phosphine (B1218219) ligandsThis compound and aryl halidesDiarylhydrazines rsc.org

Advanced Derivatization and Structural Modification of 2,4 Dibromophenyl Hydrazine

Functionalization at the Hydrazine (B178648) Nitrogen Atoms

The presence of two nitrogen atoms in the hydrazine group offers multiple sites for functionalization. These reactions allow for the introduction of a wide array of substituents, leading to the synthesis of diverse molecular architectures.

Alkylation and Acylation Strategies

Alkylation and acylation reactions at the hydrazine nitrogens are fundamental strategies for elaborating the structure of (2,4-Dibromophenyl)hydrazine. These reactions typically proceed via nucleophilic substitution, where the nitrogen atoms of the hydrazine act as the nucleophile.

Alkylation: The introduction of alkyl groups onto the hydrazine moiety can be achieved using various alkylating agents, such as alkyl halides. The reaction conditions can be controlled to favor mono- or di-alkylation. The use of a base is often necessary to deprotonate the hydrazine, enhancing its nucleophilicity.

Acylation: Acylation introduces an acyl group (R-C=O) and is readily accomplished using acyl chlorides or acid anhydrides. This reaction is often used to create stable amide derivatives. The acylation of hydrazines can lead to the formation of hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds. Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds, involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgrsc.org

Table 1: Representative Alkylation and Acylation Reactions of Substituted Hydrazines
Reaction TypeReagent ExampleProduct TypeGeneral Reaction Scheme
AlkylationAlkyl Halide (R-X)N-Alkyl HydrazineAr-NH-NH₂ + R-X → Ar-NH-NH-R + HX
AcylationAcyl Chloride (R-COCl)N-Acyl Hydrazine (Hydrazide)Ar-NH-NH₂ + R-COCl → Ar-NH-NH-CO-R + HCl

Note: Ar represents the (2,4-Dibromophenyl) group. The regioselectivity of these reactions can be influenced by steric and electronic factors.

Synthesis of N'-Substituted Hydrazines

The synthesis of N'-substituted hydrazines is a key step in the construction of more complex molecular frameworks, particularly heterocyclic systems. These reactions often involve the condensation of the hydrazine with a carbonyl-containing compound. For instance, the reaction of a hydrazine with an aldehyde or ketone yields a hydrazone. These hydrazones can then undergo cyclization reactions to form five- or six-membered rings.

Research on related substituted hydrazines has demonstrated the synthesis of various biologically active heterocyclic compounds such as pyrazoles, triazoles, and pyrimidines. tandfonline.comacs.orgderpharmachemica.comunmul.ac.idacs.org For example, the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound is a well-established method for the synthesis of pyrazoles.

Modulation of the Aromatic Ring System

The dibrominated phenyl ring of this compound provides a platform for further functionalization, allowing for the introduction of additional substituents that can fine-tune the electronic and steric properties of the molecule.

Introduction of Additional Electrophilic or Nucleophilic Sites

The bromine atoms on the aromatic ring are versatile handles for introducing other functional groups through cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine atoms. This allows for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Furthermore, the bromine atoms can be converted to other functional groups. For example, lithiation followed by quenching with an electrophile can introduce a variety of substituents. Nucleophilic aromatic substitution, while generally more challenging on electron-rich rings, can be facilitated by the presence of activating groups or under specific reaction conditions. The introduction of these new sites can dramatically alter the reactivity and potential applications of the resulting derivatives.

Regioselective Substitution Reactions on Derived Compounds

Once additional functional groups are introduced onto the aromatic ring, subsequent reactions can be directed to specific positions based on the electronic and steric influence of the existing substituents. The bromine atoms and the hydrazine group exert their own directing effects on electrophilic aromatic substitution reactions. The bromine atoms are ortho-, para-directing deactivators, while the hydrazine group is an ortho-, para-directing activator.

The interplay of these directing effects, along with the influence of any newly introduced groups, governs the regioselectivity of further substitutions. For instance, the regioselective synthesis of purine (B94841) hydrazinylidene derivatives has been achieved through the controlled reaction of 2,6-dichloropurine (B15474) with hydrazine hydrate (B1144303), where the position of substitution was confirmed using advanced NMR techniques. researchgate.net This highlights the ability to control the outcome of substitution reactions on complex aromatic systems.

Synthesis of Polymeric and Material Science Precursors

While specific research on the use of this compound in polymer synthesis is not extensively documented, the functional handles present on the molecule suggest its potential as a monomer or cross-linking agent. The two nitrogen atoms of the hydrazine moiety and the two bromine atoms on the aromatic ring provide four potential points for polymerization.

Phenyl hydrazine and 2,4-dinitrophenyl hydrazine have been utilized to create polymeric materials for electrochemical sensing applications. researchgate.net These polymers were formed through electropolymerization. This suggests that this compound could potentially be used in a similar fashion to generate functional polymers. The bromine atoms could also be exploited in polycondensation reactions, for example, through Suzuki or other cross-coupling polymerization methods, to create novel conjugated polymers with interesting electronic and optical properties. The synthesis of such polymers would open up new avenues for the application of this compound in materials science.

Stereochemical Control in Derivatization Processes

The strategic control of stereochemistry in the derivatization of this compound is a critical aspect of advanced organic synthesis, enabling the production of complex molecules with specific three-dimensional arrangements. While the direct exploration of stereoselective reactions involving this specific hydrazine is an evolving area of research, established principles of asymmetric synthesis and findings from closely related analogues provide a strong foundation for understanding and predicting stereochemical outcomes. Key strategies for achieving stereochemical control include diastereoselective reactions and the use of chiral auxiliaries, particularly in the formation of heterocyclic structures and in carbon-carbon bond-forming reactions.

One of the most effective methods for controlling stereochemistry in reactions involving this compound is through cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from the corresponding hydrazonoyl halides of this compound, with dipolarophiles such as N-benzyl maleimide (B117702), has been shown to proceed with a high degree of stereocontrol. researchgate.net These reactions lead to the formation of complex heterocyclic structures, such as pyrazoles, with multiple stereocenters. The stereochemical outcome is often governed by the frontier molecular orbitals of the interacting species, leading to a single, well-defined isomer. researchgate.net

In a notable study, the reaction of nitrilimines derived from this compound with N-benzyl maleimide yielded 5-benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives as the sole isomer. researchgate.net This high stereoselectivity is attributed to a concerted, cis-endo addition pathway. researchgate.net The formation of a single diastereomer in such reactions underscores the potential of this compound derivatives in stereospecific synthesis.

The principles of diastereoselective synthesis are also prominently applied in the reaction of substituted hydrazines with α,β-unsaturated ketones to form pyrazolines. Although not specifically documented for this compound, studies on structurally similar compounds, such as (4-carboxyphenyl)hydrazine, demonstrate that these reactions can proceed with high diastereoselectivity to afford trans-substituted pyrazolines. chem-soc.si This suggests that the reaction of this compound with chiral or pro-chiral α,β-unsaturated ketones would likely proceed with a high degree of stereochemical induction, governed by the steric and electronic properties of the substituents on both reactants.

Furthermore, the hydrazine moiety of this compound can be incorporated into chiral auxiliaries to direct the stereochemical course of a reaction. The well-established SAMP/RAMP methodology, which utilizes chiral hydrazones derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), provides a blueprint for how this compound could be used in asymmetric synthesis. wikipedia.org By forming a chiral hydrazone with a suitable ketone or aldehyde, the (2,4-Dibromophenyl)hydrazone could be used to direct the stereoselective alkylation or aldol (B89426) reaction at the α-carbon, followed by removal of the auxiliary to yield an enantiomerically enriched product.

The diastereoselective addition of zincated hydrazones to alkenylboronates is another advanced strategy that could be adapted for this compound derivatives. acs.org This method allows for the creation of multiple stereocenters in a single, highly controlled step. The resulting boron/zinc bimetallic intermediates can be trapped with various carbon electrophiles, further increasing the molecular complexity in a stereospecific manner. acs.org

The following data tables summarize key findings in stereoselective synthesis relevant to the derivatization of this compound.

Table 1: Stereoselective 1,3-Dipolar Cycloaddition of a this compound Derivative

Reactants Product Stereochemical Outcome Reference
Nitrilimine from (2,4-Dibromophenyl)hydrazonoyl halide and N-benzyl maleimide 5-benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione Single diastereomer (cis-endo addition) researchgate.net

Table 2: Analogous Diastereoselective Synthesis of Pyrazolines

Hydrazine Derivative Reactant Product Stereochemical Outcome Reference
(4-Carboxyphenyl)hydrazine Exocyclic α,β-unsaturated ketones trans-2,3,3a,4-Tetrahydro-3-aryl-2-(4-carboxyphenyl) chem-soc.sibenzopyrano[4,3-c]pyrazoles High diastereoselectivity (trans isomer) chem-soc.si
Phenylhydrazine (B124118) Exocyclic α,β-unsaturated ketones trans-2,3,3a,4-Tetrahydro-3-aryl-2-phenyl chem-soc.sibenzopyrano[4,3-c]pyrazoles High diastereoselectivity (trans isomer) chem-soc.si

Sophisticated Spectroscopic and Diffraction Based Characterization of 2,4 Dibromophenyl Hydrazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for determining the constitution of reaction products derived from (2,4-Dibromophenyl)hydrazine. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a complete picture of the molecular framework.

In the ¹H NMR spectrum of a typical (2,4-Dibromophenyl)hydrazone, the N-H proton signal is characteristically observed as a singlet in the downfield region, often above δ 10.0 ppm, due to its acidic nature and involvement in potential hydrogen bonding. The protons on the dibrominated phenyl ring exhibit a distinct splitting pattern. The proton at C3 (H-3), situated between the two bromine atoms, typically appears as a doublet, while the proton at C5 (H-5) shows a doublet of doublets, and the proton at C6 (H-6) appears as a doublet. The azomethine proton (-N=CH-) signal is also a key diagnostic peak, usually found between δ 7.5 and 8.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to bromine (C-2 and C-4) are shifted to lower field strengths compared to unsubstituted carbons. The azomethine carbon (-N=C H-) signal is typically observed in the δ 135-145 ppm range.

For a closely related analogue, (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine, the reported spectral data provides a valuable reference for understanding the expected chemical shifts in dibromo-substituted derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a (2,4-Dihalophenyl)hydrazone Derivative Data based on (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine, a structural analogue.

Atom TypeTechniqueObserved Chemical Shift (δ, ppm)Key Features
Aromatic Protons (Dibromophenyl Ring)¹H NMR~7.8 (d)H-3, deshielded by adjacent bromine.
~7.4 (dd), ~7.2 (d)H-5 and H-6, showing characteristic splitting.
N-H Proton¹H NMR>10.0 (s)Downfield shift, indicative of hydrazone N-H.
Azomethine Proton (-N=CH-)¹H NMR~7.6-8.5 (s)Confirms hydrazone formation.
Aromatic Carbons (Dibromophenyl Ring)¹³C NMR~110-135Region for C-Br and other aromatic carbons.
~140-145Ipso-carbon attached to the hydrazine (B178648) nitrogen.
Azomethine Carbon (-N=CH-)¹³C NMR~135-145Confirms the C=N double bond.

For more complex derivatives of this compound, two-dimensional (2D) NMR experiments are crucial for establishing unambiguous atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It is invaluable for tracing the connectivity of protons within the aromatic rings and any aliphatic side chains, confirming the relative positions of protons based on their spin-spin coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of carbon signals based on the known assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and preferred conformation of the molecule, such as the E/Z configuration around the C=N double bond.

Derivatives of this compound, particularly those that can exist as azo-hydrazone tautomers, can be studied using dynamic NMR (DNMR) spectroscopy. Tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers.

Azo-hydrazone tautomerism is a well-known phenomenon in aryl hydrazones. The equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings. DNMR experiments, which involve recording spectra at different temperatures, can provide valuable information on these processes. At low temperatures, the exchange between tautomers may be slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. As the temperature is increased, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into a single time-averaged signal. By analyzing the changes in the line shape of the signals with temperature, it is possible to determine the kinetic and thermodynamic parameters (e.g., activation energy, equilibrium constant) of the tautomeric exchange.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound derivatives, key vibrational modes include:

N-H Stretching: A characteristic absorption band is typically observed in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the hydrazine moiety. The exact position and shape of this band can be influenced by hydrogen bonding.

C=N Stretching: The stretching vibration of the azomethine (C=N) double bond, formed upon condensation with an aldehyde or ketone, gives rise to a sharp absorption band in the 1600-1650 cm⁻¹ region. The appearance of this band is definitive proof of hydrazone formation.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

C-Br Stretching: The stretching vibrations of the carbon-bromine bonds typically appear in the far-infrared region, usually between 500 and 650 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While N-H and C=O stretching vibrations are often strong in the IR spectrum, C=C and C=N double bonds, which are more polarizable, can give rise to strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-HStretching3200 - 3400Medium to Strong (IR)
Aromatic C-HStretching3000 - 3100Medium to Weak
C=N (Azomethine)Stretching1600 - 1650Medium to Strong
Aromatic C=CStretching1450 - 1600Variable
C-NStretching1200 - 1350Medium
C-BrStretching500 - 650Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a synthesized compound and for gaining structural information through the analysis of its fragmentation patterns. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence.

The presence of two bromine atoms in this compound derivatives results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). Due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This distinctive pattern is a clear indicator of the presence of two bromine atoms in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragment ions provide valuable structural information. Common fragmentation pathways for hydrazones include cleavage of the N-N bond and various rearrangements. For diacylhydrazine derivatives, fragmentation has been shown to proceed through intramolecular rearrangements, leading to the formation of stable acid anions. The fragmentation of brominated aromatic compounds often involves the loss of a bromine radical (Br•) or hydrogen bromide (HBr).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

In this compound derivatives, two main types of electronic transitions are typically observed:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules containing double bonds and aromatic systems. These transitions are typically high in intensity (large molar absorptivity, ε) and are responsible for the main absorption bands in the UV region.

n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The extent of conjugation in the molecule significantly influences the position of the absorption maximum (λmax). Extending the conjugated system, for example by forming a hydrazone with an aromatic aldehyde, results in a bathochromic (red) shift, moving the absorption to longer wavelengths. The bromine atoms on the phenyl ring act as auxochromes and can also cause a bathochromic shift of the absorption bands. The specific substitution pattern and the nature of the aldehyde or ketone used to form the hydrazone will determine the exact λmax and the appearance of the UV-Vis spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the elucidation of key geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric interactions. For the compound (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide, these parameters have been meticulously determined.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Specific bond lengths and angles within the molecule provide insight into its electronic structure and hybridization. The following tables present a selection of these key geometric parameters.

Table 1: Selected Bond Lengths for (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide

Bond Length (Å)
C7=N1 1.282(4)
N1-N2 1.371(3)
C8-N2 1.348(4)
C8-O1 1.231(4)
C9-Br1 1.895(3)
C1-Cl1 1.734(3)

Table 2: Selected Bond Angles for (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide

Angle Degree (°)
C7-N1-N2 116.5(3)
C8-N2-N1 120.9(3)
O1-C8-N2 122.9(3)
N1-C7-C2 122.0(3)
C10-C9-Br1 119.5(2)
C2-C1-Cl1 119.5(3)

Table 3: Selected Dihedral Angles for (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide

Atoms (A-B-C-D) Angle (°)
C2-C7-N1-N2 179.3(3)
C7-N1-N2-C8 175.7(3)
N1-N2-C8-O1 177.3(3)

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide, molecules are linked into chains running along the c-axis through intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

A comprehensive understanding of these interactions can be achieved through Hirshfeld surface analysis. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate strong hydrogen-bonding interactions.

Elemental Combustion Analysis for Stoichiometric Verification

Elemental combustion analysis is a crucial technique for confirming the empirical formula of a synthesized compound. By burning a small, precisely weighed sample in an excess of oxygen, the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be determined and compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a fundamental verification of the compound's stoichiometry and purity.

For a series of newly synthesized thiosemicarbazide (B42300) derivatives, elemental analysis was performed to confirm their composition. The results, presented in the table below, show a strong correlation between the calculated and experimentally found percentages of carbon, hydrogen, and nitrogen, typically within the acceptable ±0.4% deviation.

Table 4: Elemental Analysis Data for Representative Thiosemicarbazide Derivatives

Compound Molecular Formula Analysis C (%) H (%) N (%)
(E)-1-(2,4-dimethoxybenzylidene)thiosemicarbazide C₁₀H₁₃N₃O₂S Calculated 50.19 5.48 17.56
Found 50.22 5.49 17.57
(E)-1-(4-nitrobenzylidene)thiosemicarbazide C₈H₈N₄O₂S Calculated 42.85 3.60 24.99
Found 42.81 3.62 24.97
(E)-1-(4-methylbenzylidene)thiosemicarbazide C₉H₁₁N₃S Calculated 55.93 5.74 21.74
Found 55.88 5.72 21.76
(E)-1-(4-fluorobenzylidene)thiosemicarbazide C₁₄H₁₂FN₃S Calculated 61.52 4.43 15.37

Data adapted from a study on thiosemicarbazide derivatives. researchgate.net

Theoretical and Computational Investigations of 2,4 Dibromophenyl Hydrazine Systems

Electronic Structure and Reactivity Descriptors

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. ekb.eg This analysis provides a means of partitioning the total electron density among the constituent atoms, offering insights into the electronic distribution, dipole moment, and chemical reactivity of the molecule. asianpubs.orgmdpi.com The calculation is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. ekb.eg

While Mulliken charges are computationally efficient and widely used, they are known to be sensitive to the choice of the basis set used in the calculation. ekb.egresearchgate.net Despite this limitation, the analysis is valuable for comparing charge distributions across a series of related molecules or within different conformations of the same molecule.

For (2,4-Dibromophenyl)hydrazine, a Mulliken population analysis would reveal the influence of the electronegative bromine and nitrogen atoms on the electron density of the phenyl ring and the hydrazine (B178648) moiety. The bromine atoms are expected to draw electron density from the aromatic ring, while the nitrogen atoms of the hydrazine group also exhibit significant electronegativity.

Illustrative Data: The following table presents hypothetical Mulliken atomic charges for this compound, calculated at a typical level of theory (e.g., DFT/B3LYP). This data is for illustrative purposes to demonstrate the expected charge distribution.

Atom NumberElementHypothetical Mulliken Charge (a.u.)
C1Carbon+0.150
C2Carbon-0.210
C3Carbon+0.050
C4Carbon-0.180
C5Carbon+0.030
C6Carbon-0.090
Br (at C2)Bromine-0.060
Br (at C4)Bromine-0.065
N1 (NH)Nitrogen-0.350
N2 (NH2)Nitrogen-0.450
H (ring)Hydrogen+0.110 to +0.130
H (hydrazine)Hydrogen+0.220 to +0.250

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is not derived from published computational results for this compound.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving hydrazine derivatives. nih.govbohrium.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For this compound, computational studies could investigate various reactions, such as its synthesis, oxidation, or condensation with carbonyl compounds. nih.gov Methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of stationary points and calculate their energies. rsc.org Techniques such as transition state theory can then be used to estimate reaction rate constants. bohrium.com Such studies on substituted hydrazines have been used to understand complex processes like ozonation and combustion. nih.govbohrium.com

For example, in a condensation reaction with an aldehyde, calculations would model the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, subsequent proton transfers, and the final dehydration step, identifying the transition state for each elementary step.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, providing valuable assistance in the structural characterization of molecules. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.net For this compound, theoretical calculations could predict the ¹H and ¹³C chemical shifts. The predicted spectrum would show distinct signals for the aromatic protons and carbons, influenced by the electronic effects of the two bromine substituents and the hydrazine group.

IR Frequencies: The vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculations yield a set of normal modes and their corresponding frequencies, which correlate with the peaks observed in an infrared (IR) spectrum. Theoretical IR spectra for this compound would help in assigning the experimental vibrational bands, such as the N-H stretching of the hydrazine group, C-N stretching, and the characteristic aromatic C-H and C-C vibrations.

Illustrative Data: The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

ParameterSpectroscopic RegionHypothetical Predicted Value
¹H NMR Shift (Aromatic)6.8 - 7.6 ppm6.9, 7.3, 7.5 ppm
¹H NMR Shift (NH)4.5 - 5.5 ppm5.1 ppm
¹H NMR Shift (NH₂)3.5 - 4.5 ppm4.2 ppm
¹³C NMR Shift (Aromatic C-Br)110 - 120 ppm114.5, 118.0 ppm
¹³C NMR Shift (Aromatic C-N)145 - 155 ppm149.5 ppm
IR Frequency (N-H Stretch)3200 - 3400 cm⁻¹3350, 3280 cm⁻¹
IR Frequency (C=C Aromatic Stretch)1450 - 1600 cm⁻¹1590, 1475 cm⁻¹
IR Frequency (C-Br Stretch)550 - 650 cm⁻¹610, 580 cm⁻¹

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is not derived from published computational or experimental results for this compound.

Investigations into Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. researchgate.net Organic molecules, particularly those with donor-π-acceptor motifs, can possess significant NLO properties. Computational methods are frequently used to predict the NLO response of molecules by calculating their polarizability (α) and hyperpolarizabilities (β, γ). researchgate.net

This compound possesses donor (hydrazine group) and acceptor-like (bromine-substituted phenyl ring) characteristics, suggesting potential NLO activity. Theoretical studies would involve calculating the first hyperpolarizability (β), which is a measure of the second-order NLO response. These calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO properties.

Solvent Effects Modeling via Implicit and Explicit Solvent Models

Chemical processes are most often studied in solution, and the solvent can have a profound effect on molecular properties and reactivity. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. acs.orgacs.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) and the Solvent Model based on Density (SMD) are common examples. acs.org These models are computationally efficient and are effective at capturing bulk electrostatic effects. acs.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. acs.org This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which are not fully captured by implicit models. However, this method is computationally much more demanding due to the increased number of atoms.

For this compound, modeling could show how polar solvents might stabilize charge separation within the molecule or influence the transition states of its reactions, thereby affecting reaction rates. asianpubs.org

Applications of 2,4 Dibromophenyl Hydrazine and Its Derivatives in Advanced Organic Synthesis

Utilization as a Key Synthon for Complex Organic Molecules

In synthetic organic chemistry, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. (2,4-Dibromophenyl)hydrazine serves as a key synthon, primarily as a nucleophilic component, for introducing the (2,4-Dibromophenyl)amino or a related structural motif into a target molecule. Hydrazines and their derivatives are a crucial class of compounds widely utilized in organic synthesis. nih.goviscientific.org They are not only used for the characterization of carbonyl compounds but also as foundational materials for constructing molecules with significant biological activities. nih.govresearchgate.net

The reactivity of the hydrazine (B178648) group allows it to participate in condensation and cyclization reactions, forming stable carbon-nitrogen and nitrogen-nitrogen bonds. This capability is fundamental to building more elaborate molecular frameworks. The dibrominated phenyl ring adds another layer of synthetic utility, enabling late-stage modifications through reactions like Suzuki, Heck, or Sonogashira cross-coupling, thereby providing access to a large library of complex analogues from a common intermediate.

Role in the Synthesis of Privileged Heterocyclic Scaffolds for Chemical Biology Research

Heterocyclic compounds are central to chemical biology and drug discovery. This compound is an instrumental precursor for synthesizing several "privileged" heterocyclic scaffolds—core structures that are known to bind to multiple biological targets. The N-N bond within the hydrazine moiety is a key structural motif in various bioactive agents and is leveraged to form nitrogen-containing heterocycles. nih.goviscientific.org

Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. mdpi.comresearchgate.net The most prominent and widely used method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comdergipark.org.trnih.gov

In this context, this compound acts as the binucleophilic hydrazine component. The reaction with a 1,3-diketone proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov This synthetic strategy allows for the incorporation of the (2,4-dibromophenyl) group at the N1 position of the pyrazole ring, a common substitution pattern in many biologically active pyrazole derivatives. nih.gov

Table 1: Synthesis of Pyrazole Scaffolds from Hydrazine Derivatives

Reactant A Reactant B (1,3-Difunctional System) Resulting Scaffold
This compound 1,3-Diketones (e.g., Acetylacetone) 1-(2,4-Dibromophenyl)-3,5-disubstituted-1H-pyrazole
This compound α,β-Unsaturated Ketones (Chalcones) 1-(2,4-Dibromophenyl)-disubstituted-pyrazoline (intermediate)

This table illustrates the general reaction pathways for pyrazole synthesis using a substituted hydrazine.

The 1,2,4-triazole (B32235) ring is another five-membered heterocycle that is a key pharmacophore in numerous approved drugs. Several synthetic routes to 1,2,4-triazoles utilize hydrazines or their derivatives as key starting materials. organic-chemistry.orgscispace.comresearchgate.net

One common method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines. scispace.comresearchgate.net Alternatively, the Pellizzari reaction utilizes the reaction of an acyl hydrazide with an amide. scispace.comresearchgate.net this compound can be readily converted into the corresponding N-(2,4-Dibromophenyl)formamide or other acyl derivatives, which can then undergo cyclization with various reagents to form the triazole ring. For instance, reacting a substituted hydrazine with formamide (B127407) under microwave irradiation is an efficient method for producing 1-substituted-1,2,4-triazoles. organic-chemistry.org Another pathway involves the reaction of hydrazides with carbon disulfide, followed by treatment with hydrazine hydrate (B1144303) and subsequent cyclization to form triazole-thiones, which are versatile intermediates themselves. ekb.egnih.gov These methods allow for the regioselective synthesis of 1-(2,4-dibromophenyl) or 4-(2,4-dibromophenyl) substituted 1,2,4-triazoles, depending on the specific synthetic route chosen.

Quinazolines and their oxidized counterparts, quinazolinones, are fused heterocyclic systems that form the core of many biologically active compounds, including numerous anticancer agents. mdpi.comresearchgate.net The synthesis of these scaffolds often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. Substituted hydrazines can play a role in these synthetic strategies.

For example, a 4-hydrazinylquinazoline derivative can be used as a building block for constructing fused triazolo[4,3-c]quinazolines. ekb.eg In a more direct application, the synthesis of 3-amino-quinazolin-4(3H)-ones can be achieved through the reaction of a 2-substituted-benzoxazin-4-one with hydrazine hydrate. researchgate.net While direct use of (2-bromophenyl)hydrazine has been reported as unsuccessful in certain palladium-catalyzed quinazolinone syntheses, mdpi.com alternative routes involving its derivatives are viable. For instance, a this compound derivative could be reacted with a 2-aminobenzoyl compound to form a hydrazide intermediate, which can then be cyclized to form the quinazolinone core. The bromine atoms on the benzene ring of the quinazoline (B50416) scaffold provide sites for further chemical elaboration.

Precursor for Reagents in Analytical Chemistry Methodologies

Hydrazine reagents are well-established derivatizing agents in analytical chemistry, particularly for the detection and quantification of aldehydes and ketones. researchgate.netnih.gov The most famous example is 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, which reacts with carbonyl compounds to form brightly colored 2,4-dinitrophenylhydrazone precipitates. rroij.com These derivatives can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Following this principle, this compound can be employed as a specialized derivatizing agent. It reacts with aldehydes and ketones in a similar fashion to DNPH to form stable (2,4-dibromophenyl)hydrazones. The key advantages of using this specific reagent would be in mass spectrometry-based detection methods.

Distinct Isotopic Signature : The two bromine atoms provide a highly characteristic isotopic pattern (due to the nearly equal abundance of 79Br and 81Br isotopes), making the resulting hydrazone derivatives easily identifiable in a complex matrix.

Enhanced Detectability : The presence of heavy bromine atoms increases the molecular weight of the derivative, shifting it to a region of the mass spectrum with less background noise.

Gas Chromatography (GC) Applications : After derivatization, the volatility of the target carbonyl compound is reduced, and its thermal stability is increased, making it suitable for analysis by GC, often coupled with mass spectrometry (GC-MS). researchgate.net

This application allows for the sensitive and selective detection of carbonyl compounds in various fields, including environmental analysis and food chemistry. researchgate.netnih.gov

Construction of Organometallic Ligands and Coordination Compounds

While direct applications of this compound as a ligand are not extensively documented, its synthetic derivatives, particularly the heterocyclic scaffolds discussed above, are widely used in coordination chemistry. Pyrazoles and triazoles are excellent N-donor ligands for a variety of transition metals.

The nitrogen atoms within the pyrazole and 1,2,4-triazole rings act as Lewis bases, readily coordinating to metal centers to form stable organometallic complexes. The resulting (2,4-dibromophenyl)-substituted pyrazole or triazole ligands can influence the electronic and steric properties of the metal complex, thereby tuning its catalytic activity, photophysical properties, or magnetic behavior. The bromine atoms on the phenyl ring can also participate in secondary interactions or be used to anchor the complex to a surface or polymer support. Therefore, this compound serves as an indirect but crucial precursor for the construction of specialized ligands for use in catalysis, materials science, and bioinorganic chemistry.

Future Research Trajectories and Interdisciplinary Perspectives for 2,4 Dibromophenyl Hydrazine

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of arylhydrazines, including (2,4-Dibromophenyl)hydrazine, often involves diazotization of an aniline (B41778) precursor followed by reduction. nih.govpatsnap.comgoogle.comgoogle.com These methods, while effective, frequently rely on harsh reagents and can generate significant waste. The future of chemical synthesis is increasingly focused on green and sustainable practices, aiming to reduce environmental impact and improve efficiency. mdpi.com

Future research should prioritize the development of eco-friendly synthetic routes for this compound. This includes the exploration of:

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like polyethylene glycol (PEG)-water systems is a promising direction. researchgate.net Copper-catalyzed cross-coupling reactions of aryl halides with hydrazine (B178648) have been successfully performed in such media, offering a potential route for the synthesis of this compound. researchgate.net Furthermore, the use of recyclable biocatalysts could offer mild reaction conditions and high yields.

Alternative Energy Sources: Microwave-assisted synthesis and mechanosynthesis (grinding) represent energy-efficient alternatives to conventional heating. mdpi.com These techniques have been shown to reduce reaction times and costs in the synthesis of other hydrazide derivatives and could be adapted for the production of this compound. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is a rapidly growing field in organic synthesis that allows for the formation of C-N bonds under mild conditions. bohrium.comresearchgate.net Phenylhydrazines have been used in photoinduced transformations, and developing a photochemical strategy for the synthesis of this compound could offer a more sustainable pathway. bohrium.com

Table 1: Comparison of Synthetic Methodologies for Arylhydrazines
MethodologyKey FeaturesAdvantagesFuture Research for this compound
Traditional SynthesisDiazotization of anilines followed by reduction (e.g., with SnCl2 or sodium sulfite). nih.govpatsnap.comWell-established and reliable.Optimization to reduce hazardous waste and improve atom economy.
Green SynthesisUse of recyclable catalysts, green solvents (e.g., PEG-H2O), and alternative energy sources (e.g., microwave, grinding). mdpi.comresearchgate.netReduced environmental impact, lower costs, shorter reaction times, and often milder conditions. mdpi.comAdaptation of L-proline organocatalysis or copper-catalyzed reactions in PEG-H2O for direct synthesis.
PhotocatalysisUtilization of visible light and a photocatalyst to drive the reaction. bohrium.comHigh selectivity, mild reaction conditions, and use of a renewable energy source.Development of a nickel/photoredox coupling method between 2,4-dibromo-substituted aryl halides and a hydrazine source. rsc.org

Exploration of Novel Catalytic Roles and Organocatalysis

Beyond its role as a synthetic intermediate, this compound and its derivatives hold potential as catalysts themselves. The hydrazine moiety is a key functional group in the design of various catalysts.

Precursors to Ligands: this compound can be readily converted into hydrazones by condensation with aldehydes and ketones. researchgate.net These hydrazones can act as ligands for transition metals, forming complexes with potential applications in catalysis, such as in epoxidation reactions. researchgate.net The bromine substituents on the phenyl ring can modulate the electronic properties of the metal center, potentially tuning the catalytic activity and selectivity.

Organocatalysis: The field of organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative to traditional catalysis. Chiral hydrazinoalcohols have been designed as organocatalysts for enantioselective reactions. clockss.org Future work could involve the synthesis of chiral derivatives of this compound and evaluating their performance in asymmetric synthesis. Natural amino acids like L-proline have also been used as efficient and environmentally friendly organocatalysts for the synthesis of hydrazide derivatives. mdpi.com

Photoinduced Catalysis: Phenylhydrazines are gaining attention in photoredox catalysis for initiating radical coupling reactions to form carbon-carbon and carbon-heteroatom bonds. bohrium.com Investigating the photochemical properties of this compound could lead to its application as a photocatalyst or a precursor to one, leveraging its unique electronic structure.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering enhanced safety, efficiency, and scalability. nih.gov The synthesis of this compound and its derivatives is well-suited for this transition.

Flow Chemistry Synthesis: Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, which is particularly beneficial for potentially hazardous reactions. nih.gov Flow processes have been successfully developed for the synthesis of arylhydrazines and their derivatives, including nickel/photoredox coupling methods and the formation of hydrazones. rsc.orgrsc.orgscilit.comresearchgate.net A dedicated flow synthesis protocol for this compound could enable safer, on-demand production and facilitate multi-step syntheses. researchgate.net

Automated Synthesis Platforms: The integration of flow chemistry with automated platforms driven by artificial intelligence (AI) and robotics is revolutionizing chemical synthesis. youtube.com These platforms can rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes and novel molecules. youtube.com Applying an automated platform to the synthesis of derivatives of this compound would allow for the rapid generation of a library of compounds for structure-property relationship studies.

Table 2: Advantages of Flow Chemistry for this compound Synthesis
AdvantageDescriptionRelevance to this compound
Enhanced SafetySmall reactor volumes minimize the risk associated with handling potentially energetic or hazardous intermediates. nih.govresearchgate.netHydrazine derivatives can be unstable; flow chemistry mitigates risks by generating and using them in situ.
Improved EfficiencySuperior heat and mass transfer lead to faster reaction times and higher yields. nih.govPotentially shortens the multi-step synthesis of derivatives, increasing overall productivity.
ScalabilityProduction can be scaled up by extending the operation time rather than increasing the reactor size ("scaling-out").Facilitates the transition from laboratory-scale research to industrial production.
AutomationFlow systems can be readily integrated with automated controls and online analytics for process optimization. youtube.comEnables high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries.

Structure-Property Relationship Studies beyond Prohibited Parameters

A deep understanding of the relationship between the molecular structure of a compound and its macroscopic properties is crucial for the rational design of new functional materials. researchgate.net For this compound, this involves synthesizing a diverse range of derivatives and systematically studying their properties.

Systematic Derivatization: The reactive hydrazine group allows for the synthesis of a wide array of derivatives, such as pyrazoles, indoles, and hydrazones. nih.govmdpi.com By reacting this compound with a variety of carbonyl compounds, a library of hydrazones with systematically varied substituents can be created.

Property Characterization: These derivatives can then be characterized to determine their optical, electronic, and thermal properties. For instance, the fluorescence profiles of phenylhydrazones can be significantly altered by structural adjustments. researchgate.net The presence of two bromine atoms on the phenyl ring is expected to influence these properties through steric and electronic effects, including the heavy-atom effect, which can be important for applications in optoelectronics.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity or other properties. nih.govderpharmachemica.comjst.go.jp By developing QSAR models for derivatives of this compound, researchers can predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired characteristics. nih.gov

Computational Design of Advanced Materials and Functional Molecules

In silico methods, including computational chemistry and molecular modeling, are powerful tools for accelerating the design and discovery of new molecules and materials. mdpi.com These approaches can predict the properties of hypothetical compounds, saving time and resources by prioritizing the most promising candidates for synthesis.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the geometric and electronic structures of this compound and its derivatives. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For example, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the electronic and optical properties relevant for designing materials for OLEDs or photovoltaic devices. researchgate.net

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. nih.govnih.govresearchgate.net Virtual screening of large compound libraries can identify novel hits with potential therapeutic activity, as has been demonstrated for other hydrazine derivatives as enzyme inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For example, MD simulations can be used to assess the stability of a ligand-protein complex identified through docking, providing a more accurate prediction of its potential as a drug candidate. nih.govresearchgate.net

Table 3: Computational Approaches for Designing this compound-Based Molecules
Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Predicting molecular structure and reactivity. researchgate.netOptimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies, reaction pathways.
Molecular DockingIdentifying potential drug candidates by predicting binding to a biological target. nih.govresearchgate.netBinding affinity, binding mode, key intermolecular interactions.
Virtual ScreeningScreening large databases of compounds to identify those with a high likelihood of being active. nih.govPrioritized list of "hit" compounds for further experimental testing.
Molecular Dynamics (MD) SimulationsAssessing the stability and dynamics of molecular systems, such as ligand-protein complexes. nih.govConformational changes, binding stability over time, solvent effects.
QSAR ModelingDeveloping statistical models that correlate chemical structure with properties or activity. nih.govderpharmachemica.comPredicted biological activity, toxicity, or other physicochemical properties for new compounds.

Q & A

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses of bioactive molecules?

  • Methodological Answer :
  • Protection-Deprotection : Boc-protect hydrazine during Grignard or oxidation steps.
  • Temperature Control : Conduct reactions at –20°C to suppress oxidation to azo compounds.
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Example: In antimycobacterial agent synthesis, deprotection with TFA/CH₂Cl₂ (1:4) restores hydrazine functionality .

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